![molecular formula C20H15N5O4 B2688042 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-47-7](/img/structure/B2688042.png)
3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its intricate structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents that contribute to its unique chemical properties. Pyrazolopyridine derivatives, including this compound, are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves a multi-step process:
Cyclization Reaction: : The key intermediate is often synthesized through a cyclization reaction between a hydrazine derivative and a β-ketoester, forming the pyrazole ring.
Functional Group Introduction: : Subsequent steps introduce the nitrophenyl and phenyl groups through nucleophilic substitution or coupling reactions, often requiring specific catalysts or reagents.
Final Assembly: : The final step involves coupling the pyrazole derivative with the appropriate amine or acid chloride under controlled conditions to form the carboxamide group.
Industrial Production Methods
Industrial production methods often aim to optimize yield and reduce the number of steps required. Techniques such as microwave-assisted synthesis and flow chemistry can enhance reaction rates and efficiency, making the process more viable for large-scale production.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: : The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: : The compound is prone to electrophilic substitution reactions, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a metal catalyst, or mild reducing agents like iron powder in acetic acid.
Substitution: : Halogenating agents, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Aminated derivatives.
Substitution: : Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing the pyrazolopyridine scaffold exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study this compound for its potential to inhibit specific enzymes or proteins involved in disease pathways.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic effects. For instance, its ability to modulate biological targets such as kinases or receptors is of interest in the development of new drugs.
Industry
In industry, this compound and its derivatives are explored for use in agricultural chemicals, dyes, and advanced materials due to their stability and reactivity.
作用机制
The mechanism of action of 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects:
Enzyme Inhibition: : The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: : It may bind to cellular receptors, altering their conformation and affecting signal transduction pathways.
DNA Interaction: : The compound may intercalate into DNA, disrupting the replication and transcription processes.
相似化合物的比较
Similar Compounds
4-methyl-N-(4-nitrophenyl)-5-oxo-2-phenyl-5,8-dihydro-2H-pyrazolo[3,4-c]pyridine-6-carboxamide
3-ethyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
3-methyl-N-(3-chlorophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness
3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both nitrophenyl and phenyl groups on the pyrazolopyridine scaffold provides a unique combination of electronic and steric effects, making it a valuable compound for further research and application.
属性
IUPAC Name |
3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-12-17-18(26)16(20(27)22-13-6-5-9-15(10-13)25(28)29)11-21-19(17)24(23-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOLJNFSYUPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
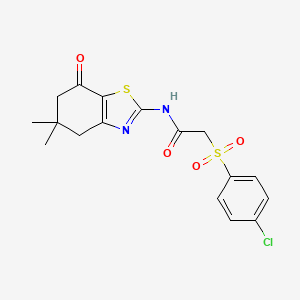
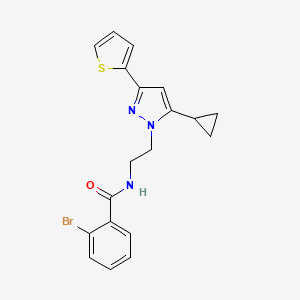
![3-(4-ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2687962.png)


![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)
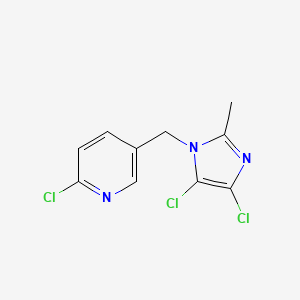
![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2687975.png)
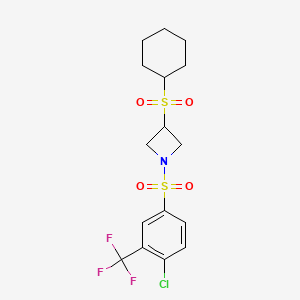
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)
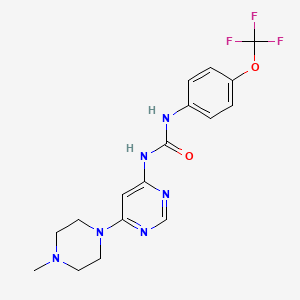
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
![4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)
